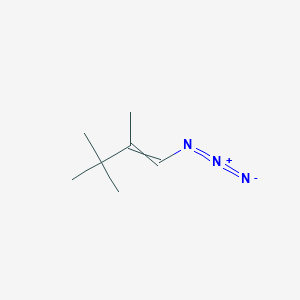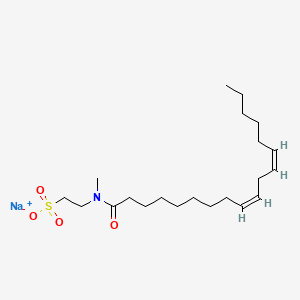![molecular formula C18H13NO3 B14513306 2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione CAS No. 63304-24-5](/img/structure/B14513306.png)
2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-arylaminocoumarin with phosphorous oxychloride and dimethylformamide under Vilsmeier-Haack conditions . This reaction leads to the formation of the desired benzopyranoquinoline derivative in good yield. Another approach involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone . This method offers the advantages of easily accessible starting materials, excellent yields, and a simple workup procedure.
Chemical Reactions Analysis
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzopyranoquinoline derivatives . Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents onto the benzopyranoquinoline framework . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-6H-1In medicinal chemistry, it has shown promising anticancer activity by inhibiting the growth of cancer cell lines . The compound has also demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable candidate for drug development . In addition to its biological activities, 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione has been used as a building block in the synthesis of other bioactive molecules and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways involved in its antimicrobial and anti-inflammatory activities are still under investigation.
Comparison with Similar Compounds
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be compared with other similar compounds, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrano[3,2-c]quinolones have been reported to exhibit anticancer, antibacterial, and antimalarial properties . Furo[3,2-c]quinolones, on the other hand, have shown antimicrobial, insecticidal, and antiarrhythmic activities . The unique structural features and diverse biological activities of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione make it a valuable compound for further research and development.
Properties
CAS No. |
63304-24-5 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,5-dimethylchromeno[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C18H13NO3/c1-10-7-8-13-12(9-10)17-15(18(21)19(13)2)16(20)11-5-3-4-6-14(11)22-17/h3-9H,1-2H3 |
InChI Key |
HKWRNRJAKCGRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C2OC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
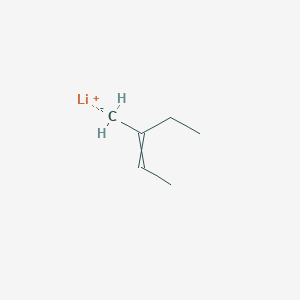

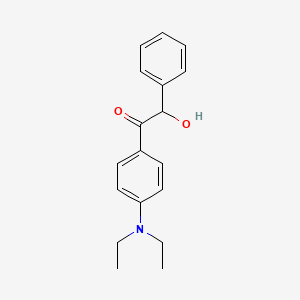
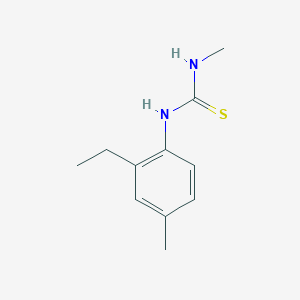
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
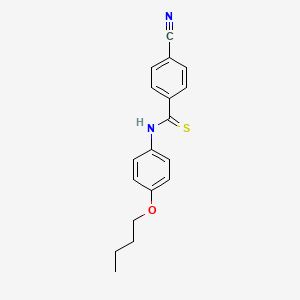


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
